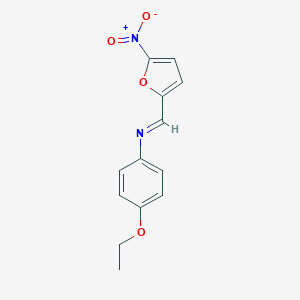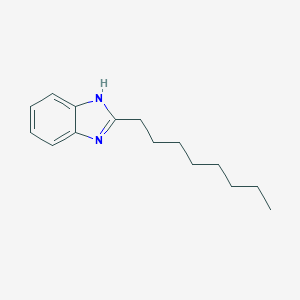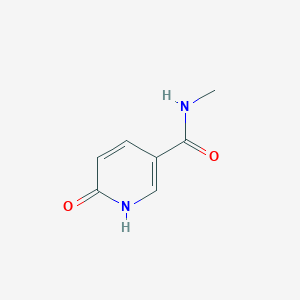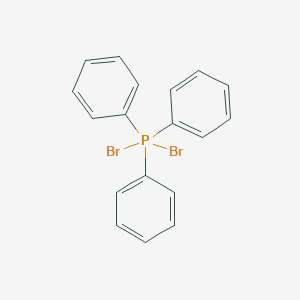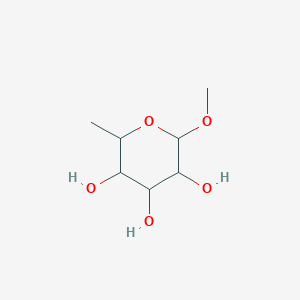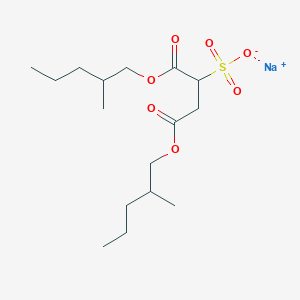
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate, also known as AOT (Aerosol-OT), is a surfactant widely used in scientific research. It is an anionic surfactant that is synthesized by reacting bis(2-ethylhexyl) sulfosuccinate with sodium hydroxide. AOT is commonly used as a solubilizing agent, emulsifier, and stabilizer in various fields, including biotechnology, chemistry, and materials science.
Mécanisme D'action
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate works by forming micelles in aqueous solutions. The hydrophobic tails of the surfactant molecules aggregate together, while the hydrophilic heads remain in contact with the aqueous solution. This results in the formation of a stable colloidal solution, which can solubilize hydrophobic compounds and stabilize emulsions.
Biochemical and Physiological Effects:
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that it can disrupt cell membranes and alter the activity of membrane-bound proteins. Therefore, caution should be exercised when using Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has several advantages for use in laboratory experiments. It is a highly effective solubilizing agent, which can enhance the solubility and stability of hydrophobic compounds. Additionally, it is a relatively inexpensive and readily available surfactant. However, Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has some limitations, including its tendency to form aggregates at high concentrations, which can interfere with some experimental techniques.
Orientations Futures
There are several future directions for the use of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate in scientific research. One area of interest is the development of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate-based microemulsions for the synthesis of novel nanoparticles with unique properties. Additionally, there is potential for the use of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate in drug delivery systems, as it can solubilize hydrophobic drugs and improve their bioavailability. Finally, further research is needed to better understand the effects of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate on biological systems and to develop strategies for minimizing its potential toxicity.
Méthodes De Synthèse
The synthesis of Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate involves the reaction of bis(2-ethylhexyl) sulfosuccinate with sodium hydroxide. The reaction takes place in a solvent, typically water or a mixture of water and a water-miscible organic solvent. The product is then purified by crystallization or column chromatography.
Applications De Recherche Scientifique
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate has numerous applications in scientific research. It is commonly used as a surfactant in microemulsions for the synthesis of nanoparticles, such as gold and silver nanoparticles. Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate is also used as a solubilizing agent for proteins, enzymes, and other biomolecules. It has been shown to enhance the stability and activity of these molecules, making it a valuable tool in biotechnology.
Propriétés
Numéro CAS |
127-38-8 |
|---|---|
Nom du produit |
Sodium 1,4-bis(2-methylpentyl) sulphonatosuccinate |
Formule moléculaire |
C16H29NaO7S |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
sodium;1,4-bis(2-methylpentoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-5-7-12(3)10-22-15(17)9-14(24(19,20)21)16(18)23-11-13(4)8-6-2;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
Clé InChI |
QTGATPJBZFHQSF-UHFFFAOYSA-M |
SMILES isomérique |
CCCC(C)COC(=O)CC(C(=O)OCC(C)CCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCC(C)COC(=O)CC(C(=O)OCC(C)CCC)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCC(C)COC(=O)CC(C(=O)OCC(C)CCC)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
127-38-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



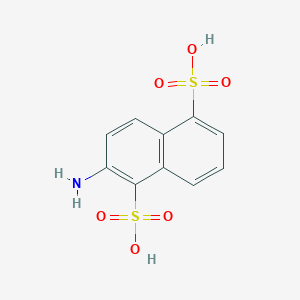
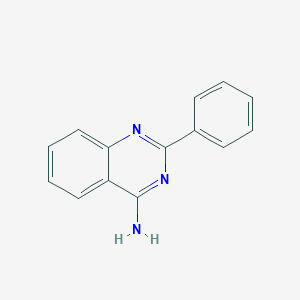
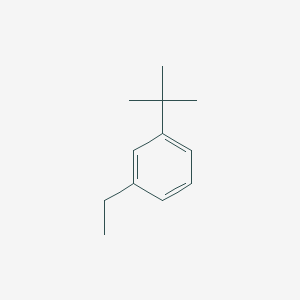

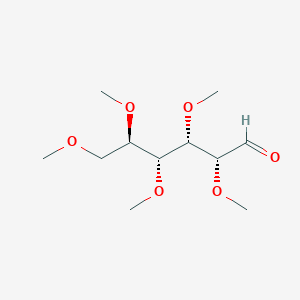
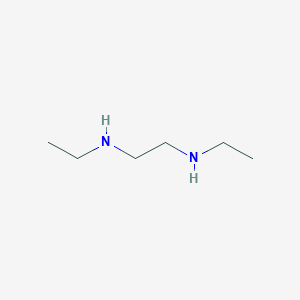
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)

